

TASP0376377: Application Notes and Protocols for Research

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Compound of Interest

Compound Name: TASP0376377

Cat. No.: B12399734

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). As a key receptor in the type 2 inflammatory pathway, CRTH2 is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by its natural ligand, Prostaglandin D2 (PGD2), is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. **TASP0376377**, developed by Taisho Pharmaceutical Co., Ltd., serves as a valuable tool for investigating the role of the PGD2/CRTH2 signaling axis in these and other inflammatory conditions.

This document provides detailed application notes and protocols for the handling, storage, and use of **TASP0376377** in a research setting.

Physicochemical and Pharmacological Properties

Proper handling and storage are critical for maintaining the integrity and activity of **TASP0376377**.

Storage and Stability:

For optimal stability, **TASP0376377** should be stored under the following conditions:

- Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.
- Long-term (months to years): Store at -20°C in a dry, dark environment.

The compound is stable for several weeks during standard shipping conditions.

Chemical Properties:

Property	Value
Chemical Formula	C25H16Cl2N2O4
Molecular Weight	479.31 g/mol
Exact Mass	478.0487
CAS Number	1233246-60-0

Pharmacological Data:

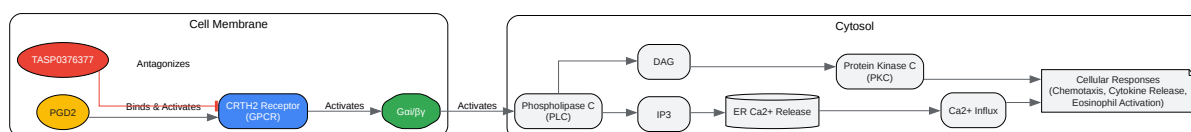
TASP0376377 exhibits high affinity and functional antagonism at the CRTH2 receptor with excellent selectivity over other related receptors and enzymes.

Assay	IC50
CRTH2 Binding Affinity	19 nM
CRTH2 Functional Antagonist Activity	13 nM
Chemotaxis Assay	23 nM
DP1 Prostanoid Receptor Binding	>1 µM
COX-1 Enzyme Activity	>10 µM
COX-2 Enzyme Activity	>10 µM

CRTH2 Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of PGD2 to the CRTH2 receptor, a Gai-coupled G protein-coupled receptor (GPCR), and the inhibitory action

of **TASP0376377**. Activation of this pathway leads to downstream effects such as calcium mobilization, chemotaxis, and cytokine release, contributing to the inflammatory response.



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CRTH2 signaling pathway and antagonism by **TASP0376377**.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **TASP0376377**.

CRTH2 Radioligand Binding Assay

This assay is used to determine the binding affinity of **TASP0376377** to the CRTH2 receptor.

Materials:

- HEK293 cells stably expressing human CRTH2 (or other suitable cell line)
- [3H]-PGD2 (radioligand)
- **TASP0376377**
- Unlabeled PGD2 (for non-specific binding)
- Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2
- Wash Buffer: 50 mM Tris-HCl, pH 7.4

- Scintillation fluid
- 96-well filter plates
- Scintillation counter

Workflow Diagram:



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Workflow for the CRTH2 Radioligand Binding Assay.

Protocol:

- Prepare membranes from HEK293-hCRTH2 cells.
- In a 96-well plate, add binding buffer.
- Add serial dilutions of **TASP0376377**.
- For total binding wells, add vehicle (e.g., DMSO).
- For non-specific binding wells, add a high concentration of unlabeled PGD2 (e.g., 10 μ M).
- Add [3H]-PGD2 to a final concentration of ~0.4 nM.
- Initiate the binding reaction by adding cell membranes (15-25 μ g of protein per well).
- Incubate at room temperature for 60-90 minutes.
- Terminate the assay by rapid filtration through filter plates, followed by washing with ice-cold wash buffer.
- Allow filters to dry, then add scintillation fluid.

- Measure radioactivity using a scintillation counter.
- Calculate the specific binding and determine the IC50 value for **TASP0376377**.

Calcium Mobilization Assay

This functional assay measures the ability of **TASP0376377** to inhibit PGD2-induced intracellular calcium release in CRTH2-expressing cells.

Materials:

- CRTH2-expressing cells (e.g., CRTH2-L1.2 transfectants)
- PGD2
- **TASP0376377**
- Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
- Assay Buffer: HBSS with 1% BSA
- Fluorimeter or plate reader with fluorescence detection capabilities

Protocol:

- Label CRTH2-expressing cells with a calcium-sensitive dye (e.g., 3 μ M Indo-1 AM) for 60 minutes at 37°C.
- Wash the cells and resuspend them in assay buffer.
- Aliquot the cell suspension into a 96-well plate.
- Add serial dilutions of **TASP0376377** to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
- Measure the baseline fluorescence.
- Add a concentration of PGD2 that elicits a submaximal response (e.g., EC80).

- Immediately measure the change in fluorescence over time.
- The inhibition of the PGD2-induced calcium signal by **TASP0376377** is used to calculate the IC50 value.

Eosinophil Shape Change Assay

This assay assesses the functional consequence of CRTH2 antagonism on a primary cell type involved in allergic inflammation.

Materials:

- Isolated human eosinophils
- PGD2
- **TASP0376377**
- Assay Buffer (e.g., PBS with 0.1% BSA)
- Flow cytometer

Protocol:

- Isolate eosinophils from whole blood.
- Pre-incubate the isolated eosinophils with various concentrations of **TASP0376377** or vehicle control for 15-30 minutes at 37°C.
- Stimulate the cells with an EC50 concentration of PGD2 for 10-15 minutes at 37°C.
- Immediately analyze the cells by flow cytometry.
- Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
- Determine the concentration-dependent inhibition of PGD2-induced shape change by **TASP0376377** to calculate the IC50.

In Vivo Experimental Models

TASP0376377 can be evaluated in various animal models of allergic inflammation. Below are brief overviews of relevant models.

1. Cockroach Allergen (CRA)-Induced Airway Inflammation Model (Mouse):

- Sensitization: Mice are sensitized with CRA in an adjuvant.
- Challenge: Mice are subsequently challenged with CRA intranasally or intratracheally.
- Treatment: **TASP0376377** is administered (e.g., by oral gavage) prior to the final allergen challenge.
- Readouts: Airway hyperreactivity, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), lung histology (eosinophilia, mucus production), and cytokine levels in lung homogenates.

2. FITC-Induced Allergic Contact Hypersensitivity Model (Mouse):

- Sensitization: Mice are sensitized by applying fluorescein isothiocyanate (FITC) to the skin.
- Challenge: A secondary application of FITC to the ear elicits a hypersensitivity reaction.
- Treatment: **TASP0376377** is administered prior to the challenge.
- Readouts: Ear swelling (edema), histological analysis of inflammatory infiltrate, and gene expression of pro-inflammatory mediators in the ear tissue.

Conclusion

TASP0376377 is a valuable research tool for elucidating the role of the CRT2 receptor in health and disease. The protocols and information provided herein are intended to guide researchers in the effective use of this compound. Adherence to proper storage, handling, and experimental procedures will ensure the generation of reliable and reproducible data. As with any research compound, it is essential to consult the relevant Safety Data Sheet (SDS) prior to use.

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